N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Catalog No.
S12609588
CAS No.
M.F
C21H16FN3OS2
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,...

Product Name

N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

Molecular Formula

C21H16FN3OS2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C21H16FN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26)

InChI Key

SPFATPVZFBDZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F

N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure that includes a thieno[2,3-d]pyrimidine core. The compound features a fluorophenyl group and a methylphenyl substituent, contributing to its potential biological activity. Its molecular formula is C23H20FN3O2S2C_{23}H_{20}FN_3O_2S_2 with a molecular weight of approximately 453.56 g/mol. The compound has several functional groups, including an acetamide, which may influence its interactions in biological systems and its solubility characteristics.

Typical of thieno[2,3-d]pyrimidine derivatives. These include:

  • Nucleophilic substitutions: The sulfur atom in the thieno[2,3-d]pyrimidine moiety can act as a nucleophile, allowing for further derivatization.
  • Acylation reactions: The acetamide group can be modified through acylation to introduce different substituents, potentially altering its biological properties.
  • Reduction and oxidation reactions: The presence of the sulfur atom allows for redox reactions, which could be utilized to modify the compound's reactivity and stability.

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures often exhibit significant biological activity. This specific compound has been evaluated for various pharmacological effects, including:

  • Anticancer properties: Thieno[2,3-d]pyrimidine derivatives are known for their potential to inhibit tumor cell proliferation.
  • Antimicrobial activity: Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Enzyme inhibition: The structural features suggest potential interactions with specific enzymes involved in disease pathways.

Studies are ongoing to elucidate the precise mechanisms of action and therapeutic potential of N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide.

The synthesis of N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step synthetic pathways:

  • Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as thioketones and amines.
  • Substitution reactions: Introduction of the fluorophenyl and methylphenyl groups via electrophilic aromatic substitution or nucleophilic addition.
  • Final acetamide formation: The acetamide group is introduced through acylation of an amine intermediate.

These methods may vary based on the desired yield and purity of the final product.

N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has potential applications in:

  • Pharmaceutical development: As a candidate for drug development targeting cancer or infectious diseases.
  • Research tools: For studying biological pathways involving thieno[2,3-d]pyrimidines.
  • Chemical probes: To investigate enzyme interactions and cellular mechanisms.

Interaction studies are crucial for understanding how N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide interacts with biological targets. Preliminary studies suggest:

  • Binding affinity: Investigations into how well this compound binds to specific receptors or enzymes.
  • Mechanism of action: Understanding how it affects cellular processes at the molecular level.
  • Synergistic effects: Evaluating its efficacy in combination with other therapeutic agents.

These studies will help identify its potential as a therapeutic agent and guide further development.

Several compounds share structural similarities with N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methylthieno[2,3-d]pyrimidin-4-oneC10H9N3OSC_{10}H_{9}N_{3}OSLacks bulky substituents; simpler structure
4-Methylphenylthieno[2,3-d]pyrimidinC15H14N4SC_{15}H_{14}N_{4}SContains similar core; different substituent pattern
N-(4-chlorophenyl)-thieno[2,3-d]pyrimidinC15H12ClN3SC_{15}H_{12}ClN_{3}SChlorine substituent; potential for different biological activity

Uniqueness

The uniqueness of N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features that may lead to distinct pharmacological profiles compared to similar compounds. The presence of both fluorine and sulfur atoms enhances its potential interactions within biological systems.

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.07188265 g/mol

Monoisotopic Mass

409.07188265 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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